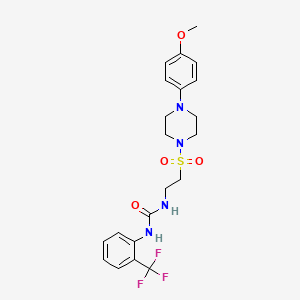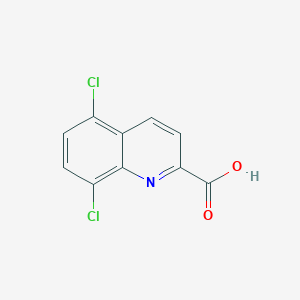
5,8-Dichloroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloroquinoline-2-carboxylic acid is a derivative of quinoline, a class of organic compounds that are colorless solids and soluble in hydrocarbons and alcohols . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For instance, the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride yielded the desired target compound in good amounts .Chemical Reactions Analysis
While specific chemical reactions involving 5,8-Dichloroquinoline-2-carboxylic acid are not available, quinoline derivatives are known to undergo a variety of chemical reactions. For instance, a wide range of structurally diverse asymmetrical aryl alkyl and dia-lkyl ketones have been constructed in yields of up to 98% with excellent reaction selectivity and functional group compatibility .Wissenschaftliche Forschungsanwendungen
Organic and Analytical Chemistry
5,8-Dichloroquinoline-2-carboxylic acid belongs to the class of compounds known as quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives, such as 8-hydroxyquinolines, have been extensively studied for their unique properties as chromophores and their ability to detect various metal ions and anions. These compounds have drawn significant attention in organic and analytical chemistry due to their broad spectrum of biological activities and potential as drug molecules for treating life-threatening diseases, including cancer and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Medicinal Chemistry and Drug Development
Quinoline derivatives, including 8-hydroxyquinolines, have been the focus of medicinal chemistry due to their antimicrobial, anticancer, and antifungal effects. These compounds have attracted the attention of chemists and health professionals for their potential to develop potent lead compounds with good efficacy and low toxicity. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have been explored for their pharmacological properties, highlighting their therapeutic value and potential as building blocks for various pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Environmental Applications
8-Amidoquinoline derivatives have been investigated for their potential as fluorescent probes for zinc ion determination, which is crucial for both environmental and biological applications. The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives aims to improve water solubility and cell membrane permeability. These derivatives have shown promise due to their fast reactivity, good selectivity, and biocompatibility, especially for biological applications (Mohamad et al., 2021).
Biochemical Studies
In the field of biochemistry, redox mediators have been used to enhance the degradation of recalcitrant compounds by enzymes. Quinoline derivatives, as redox mediators, have been reported to enhance the efficiency of degradation of these compounds by enzymes such as laccases and peroxidases. This enzymatic approach has shown potential in the remediation of various organic pollutants present in industrial wastewater, highlighting the role of quinoline derivatives in enhancing the range of substrates and efficiency of degradation (Husain & Husain, 2007).
Wirkmechanismus
Target of Action
Result of Action
A related compound, 4,7-dichloroquinoline, has shown significant growth inhibition of both sensitive strains of plasmodium falciparum .
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the synthesis and study of 5,8-Dichloroquinoline-2-carboxylic acid and its derivatives could provide valuable insights for the development of new drugs and therapies. Future research could focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .
Eigenschaften
IUPAC Name |
5,8-dichloroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCOWGQUIQACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloroquinoline-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)
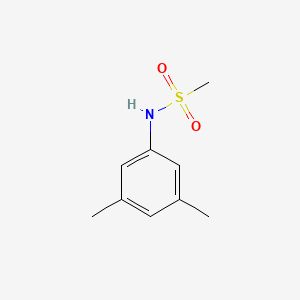

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)
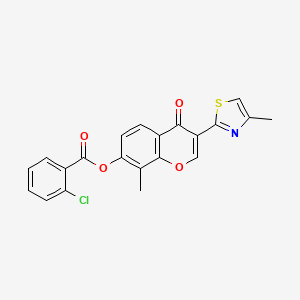
![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)

![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)
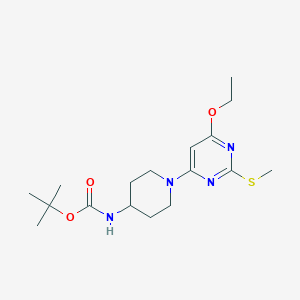

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)
![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)
